N-Acetyl-L-norvaline

Übersicht

Beschreibung

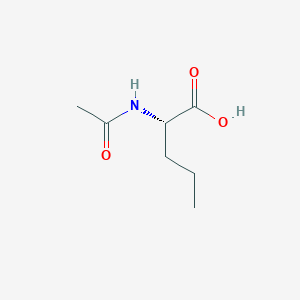

N-Acetyl-L-norvaline is a derivative of the amino acid norvaline . Norvaline is a non-proteinogenic unbranched-chain amino acid . It is a structural analog of valeric acid and also an isomer of the more common amino acid valine .

Synthesis Analysis

A new synthesis of L-norvaline has been described in a study . The process involves using valeric acid as the raw material, achieving α-brominevaleryl chloride by acyl chlorination and α-position bromination in one-pot with a yield of 84.7% . The yields of the following ammoniation of α-brominevaleryl chloride and resolution of dl-norvaline were 88.7% and 26.7%, respectively .

Molecular Structure Analysis

The molecular formula of N-Acetyl-5-oxonorvaline is C7H11NO4 . Its average mass is 173.167 Da and its monoisotopic mass is 173.068802 Da .

Chemical Reactions Analysis

The synthesis of L-norvaline involves acyl chlorination, bromination, ammoniation, resolution, and hydrolysis . The preparation of optical active valine, α-aminobutyric acid, and alanine was also studied and the results were satisfactory .

Physical And Chemical Properties Analysis

N-Acetyl-L-norvaline is a white powder . It has a melting point of 96-106 C . It should be stored at 0-8 C .

Wissenschaftliche Forschungsanwendungen

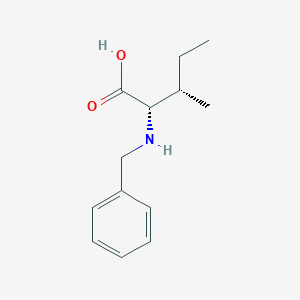

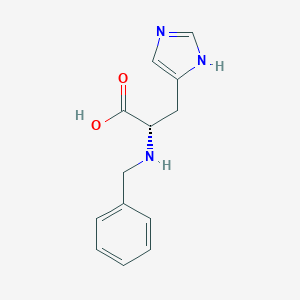

Optical Resolution in Chemical Processes : N-Acetyl-L-norvaline has been used in optical resolution processes. Shiraiwa et al. (1991) described its use in the optical resolution of ammonium salts, achieving high yields of optically pure L-AcNva4·AM salt (Shiraiwa et al., 1991).

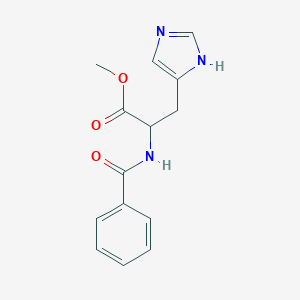

Enzyme Activation Studies : The compound has been studied for its effect on enzyme activation. A study by Aĭsina and Manenkova (1982) investigated the kinetics of N-acetyl-L-norvaline methyl ester hydrolysis by trypsin, finding it obeys the Michaelis–Menten equation at low substrate concentrations (Aĭsina & Manenkova, 1982).

L-Isoleucine Production : Terasawa et al. (1991) studied the formation of norvaline, a by-product in L-isoleucine production, and its suppression through the use of specific mutant strains (Terasawa et al., 1991).

Antitubercular Antibiotic Synthesis : Miyake (1960) reported the synthesis of δ-hydroxy-γ-oxo-L-norvaline, a new antitubercular antibiotic, highlighting its pharmaceutical application (Miyake, 1960).

Urea Synthesis Regulation : Saheki et al. (1979) explored the inhibitory effect of L-norvaline on urea synthesis in rat liver, suggesting potential applications in metabolic studies (Saheki et al., 1979).

Biosynthesis of Pharmaceuticals : Yunlong et al. (2017) developed an environmentally friendly method for producing high-purity L-norvaline, an intermediate in Perindopril production (Yunlong et al., 2017).

Role in Amino Acid Biosynthesis : Kisumi, Sugiura, and Chibata (1976) studied the biosynthesis of norvaline and other amino acids in Serratia marcescens, providing insights into metabolic pathways (Kisumi, Sugiura, & Chibata, 1976).

Lysosomal Glycoprotein Catabolism : Kuranda and Aronson (1986) investigated the effects of 5-diazo-4-oxo-L-norvaline on lysosomal glycoprotein catabolism in rat liver (Kuranda & Aronson, 1986).

Selection in Genetic Studies : Kelker and Maas (2004) used N-α-acetyl-DL-norvaline for selecting genetically repressible strains of Escherichia coli (Kelker & Maas, 2004).

Study of Polymorphic Transitions : Shiraiwa et al. (1987) explored the racemic structures and optical resolution of N-acetyl-DL-norvaline, which is significant in understanding crystallography and materials science (Shiraiwa et al., 1987).

Zukünftige Richtungen

The potential therapeutic effects of norvaline, such as its neuroprotective effects in Alzheimer’s disease, suggest that N-Acetyl-L-norvaline could also have potential applications in the treatment of neurodegenerative disorders . Further research is needed to explore these possibilities.

Wirkmechanismus

- N-Acetyl-L-norvaline (also known as N-Acetyl-DL-norvaline) is an organic compound with the chemical formula C7H13NO3. It exists as colorless crystals and is slightly hazardous to water .

- While its primary targets are not extensively studied, it is related to arginase activity modulation. Arginase is an enzyme involved in the urea cycle, converting arginine to ornithine. Upregulation of arginase has been associated with endothelial dysfunction, atherosclerosis, diabetes, and neurodegeneration .

- In a study using a mouse model of Alzheimer’s disease (AD), N-Acetyl-L-norvaline demonstrated neuroprotective effects. It reduced beta-amyloidosis, alleviated microgliosis, and lowered TNFα transcription levels. Additionally, it increased levels of neuroplasticity-related protein PSD-95 in the hippocampus .

- The treatment with N-Acetyl-L-norvaline activated several biological pathways related to cell survival and neuroplasticity. These pathways contribute to its neuroprotective effects and potential improvement of AD symptoms .

- Environmental factors, such as temperature, humidity, and storage conditions, can influence the stability of N-Acetyl-L-norvaline. Proper storage in cool, dry places is recommended .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Action Environment

Eigenschaften

IUPAC Name |

(2S)-2-acetamidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-3-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYFPUSAWVWWDG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420760 | |

| Record name | N-ACETYL-L-NORVALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-L-norvaline | |

CAS RN |

15891-50-6 | |

| Record name | N-Acetyl-L-norvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15891-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-ACETYL-L-NORVALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

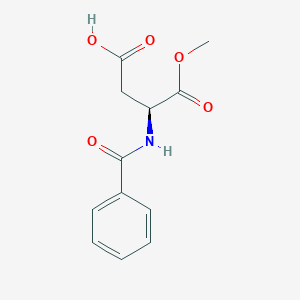

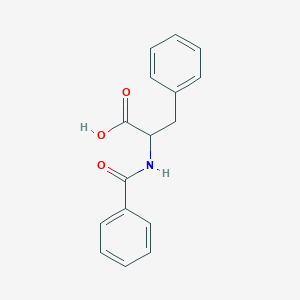

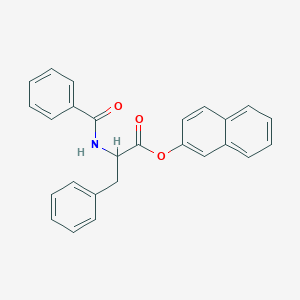

Feasible Synthetic Routes

Q & A

Q1: How does N-Acetyl-L-norvaline interact with enzymes and what are the downstream effects?

A1: N-Acetyl-L-norvaline acts as a substrate for certain enzymes, particularly those belonging to the transcarbamylase family. Research shows that N-Acetyl-L-norvaline exhibits substrate activation of trypsin at high concentrations, exceeding the reaction rate predicted by the Michaelis-Menten equation [, ]. It also serves as a substrate analog for N-acetyl-L-ornithine transcarbamylase (AOTCase). Structural studies reveal that N-Acetyl-L-norvaline binds to the active site of AOTCase, providing valuable insights into substrate binding mechanisms and potential catalytic activity [, , , ].

Q2: Can you explain the structural features of N-Acetyl-L-norvaline?

A2: While the provided abstracts do not contain the molecular formula, weight, or spectroscopic data for N-Acetyl-L-norvaline, its structure can be inferred from its name and its similarity to other compounds mentioned. It is an N-acetylated derivative of the amino acid L-norvaline.

Q3: What is the significance of studying N-Acetyl-L-norvaline in relation to enzyme specificity?

A3: N-Acetyl-L-norvaline plays a crucial role in understanding enzyme specificity, particularly within the transcarbamylase family. Researchers have used it as a substrate analog to investigate the subtle differences in substrate recognition between closely related enzymes like AOTCase and N-succinyl-L-ornithine transcarbamylase (SOTCase) []. By studying how these enzymes interact with N-Acetyl-L-norvaline, researchers gain insights into the structural determinants of substrate specificity and the catalytic mechanisms of these enzymes.

Q4: Are there any known computational studies related to N-Acetyl-L-norvaline and its interactions?

A4: Although the provided abstracts do not mention specific computational studies, the availability of crystal structures for N-Acetyl-L-norvaline in complex with enzymes like AOTCase [, , ] paves the way for computational investigations. These structures can be used in molecular docking, molecular dynamics simulations, and other computational chemistry approaches to further explore the binding interactions, energy landscapes, and dynamic behavior of N-Acetyl-L-norvaline within the enzyme active site.

Q5: What are the potential research applications of N-Acetyl-L-norvaline?

A5: Based on the research findings, N-Acetyl-L-norvaline serves as a valuable tool in:

- Enzyme kinetics studies: Investigating the kinetic parameters and activation mechanisms of enzymes like trypsin [, ].

- Structural biology: Elucidating the substrate binding modes and catalytic mechanisms of transcarbamylases [, , , ].

- Enzyme engineering: Understanding the structural basis for substrate specificity and guiding the design of enzymes with altered substrate preferences [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[(naphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl}benzamide](/img/structure/B556298.png)